tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with an amino group, a methoxy group, and a tert-butyl ester group. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
The synthesis of tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial production methods for this compound may involve large-scale synthesis using similar flow microreactor systems, which allow for continuous production and better control over reaction parameters. This approach not only improves yield but also reduces environmental impact.
Chemical Reactions Analysis
tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group, being a common aliphatic motif, can be selectively hydroxylated using highly electrophilic manganese catalysts in the presence of hydrogen peroxide . This reaction typically yields primary alcohols as the major products.
Other common reagents and conditions used in reactions involving this compound include strong hydrogen bond donor solvents and catalytic systems that facilitate site-selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
In biology and medicine, this compound is studied for its potential pharmacological properties. It serves as a reference standard in pharmaceutical testing and is used in the synthesis of biologically active molecules . Its role in the development of new drugs and therapeutic agents is of particular interest.
In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals. Its applications in material science and catalysis are also being explored.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions and interactions.
The amino group can form hydrogen bonds and engage in nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. The tert-butyl ester group provides steric hindrance and stability, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate and tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate . These compounds share similar structural features but differ in the nature and position of their substituents.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQBZOMYULIOZ-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253105-53-0 |
Source
|
Record name | tert-Butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.